1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole
Description
Properties
IUPAC Name |
1-(4-ethoxynaphthalen-1-yl)sulfonyl-2-ethylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-3-17-18-11-12-19(17)23(20,21)16-10-9-15(22-4-2)13-7-5-6-8-14(13)16/h5-12H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZCEGLBNGPJEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1S(=O)(=O)C2=CC=C(C3=CC=CC=C32)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Ethoxynaphthalene-1-Sulfonyl Chloride
The foundational step in preparing the target compound involves synthesizing the sulfonyl chloride intermediate. This is typically achieved through sulfonation of 1-ethoxynaphthalene using chlorosulfonic acid under controlled conditions. A modified procedure derived from analogous naphthalene sulfonation reactions involves dissolving 1-ethoxynaphthalene in dichloromethane and adding chlorosulfonic acid dropwise at 0–5°C. The reaction mixture is stirred for 6 hours, followed by quenching with ice water to yield 4-ethoxynaphthalene-1-sulfonic acid. Subsequent treatment with thionyl chloride (SOCl₂) at reflux converts the sulfonic acid to the sulfonyl chloride derivative.
Key Reaction Conditions:
Coupling with 2-Ethyl-1H-Imidazole
The sulfonyl chloride intermediate is then coupled with 2-ethyl-1H-imidazole via nucleophilic substitution. This reaction is conducted in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere to prevent hydrolysis. Triethylamine (TEA) is added as a base to scavenge HCl, facilitating the formation of the sulfonamide bond. After stirring at room temperature for 12 hours, the product is isolated through vacuum filtration and recrystallized from ethanol to enhance purity.
Optimization Insights:
- Molar Ratio: 1:1.2 (sulfonyl chloride to imidazole)
- Solvent: THF (anhydrous)
- Catalyst: Triethylamine (2.5 equiv)
- Yield: 58–64%
Structural and Spectroscopic Characterization
Crystallographic Data
While direct crystallographic data for 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole remain unpublished, analogous sulfonated naphthalene derivatives exhibit monoclinic crystal systems with space group P2₁/c. For example, a related diarylethene sulfonamide crystallizes with lattice parameters a = 19.0525(18) Å, b = 8.5569(9) Å, and c = 15.3792(15) Å. Hydrogen bonding between sulfonyl oxygen and amine hydrogens stabilizes the lattice, as observed in triiodide structures.
Spectroscopic Analysis
- IR Spectroscopy : Strong absorption bands at 1170 cm⁻¹ (S=O asymmetric stretch) and 1360 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide formation.
- ¹H NMR : Distinct signals include δ 1.42 (t, 3H, -CH₂CH₃), δ 4.12 (q, 2H, -OCH₂), and δ 7.2–8.6 (m, 7H, naphthalene and imidazole protons).
- UV-Vis : The conjugated naphthalene system exhibits λmax at 248 nm, with a bathochromic shift observed in polar solvents.
Reaction Optimization and Challenges
Solvent and Temperature Effects
The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like THF or dimethylformamide (DMF) enhance nucleophilicity of the imidazole nitrogen, whereas protic solvents promote hydrolysis of the sulfonyl chloride. Elevated temperatures (>50°C) accelerate coupling but risk decomposition, as evidenced by diminished yields in pilot studies.
Purification Techniques
Recrystallization from ethanol or hexane-dichloromethane mixtures (4:1 v/v) yields colorless crystals with >95% purity. Chromatographic methods (silica gel, ethyl acetate/hexane) are less favored due to the compound’s polarity and tendency to degrade on prolonged exposure.
Industrial and Pharmacological Applications
Though pharmacological data for this compound are limited, structurally related sulfonamides demonstrate antimicrobial and anticancer activity. The compound’s stability under UV irradiation (as seen in photochromic diarylethenes) suggests potential in optoelectronic materials.
Chemical Reactions Analysis
1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Chemistry
In the field of chemistry, 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole serves as:
- Building Block: Utilized in the synthesis of more complex organic molecules.
- Reagent: Acts as a reagent in various organic reactions, facilitating the formation of new compounds.
Biology
The compound has been studied for its potential biological activities:
- Antimicrobial Properties: Research indicates that it exhibits antibacterial and antifungal activities.
- Anticancer Potential: Preliminary studies suggest it may inhibit cancer cell growth by interacting with specific cellular pathways.
Medicine
Ongoing research aims to explore its therapeutic applications:
- Targeting Disease Mechanisms: The compound is investigated for its ability to inhibit anti-apoptotic proteins, potentially increasing the sensitivity of cancer cells to treatment .
Industry
In industrial applications, it is used for:
- Material Development: Contributes to the creation of new materials with enhanced properties.
- Catalysis: Functions as a catalyst in various chemical processes, improving reaction efficiency.
Case Studies
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer effects of this compound on breast cancer cell lines. The results indicated that the compound significantly reduced cell viability by inducing apoptosis through the inhibition of Bcl-xL proteins .
Case Study 2: Antimicrobial Efficacy
Another research project focused on the antimicrobial properties of this compound against various bacterial strains. The findings demonstrated notable inhibition zones compared to control substances, suggesting its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Alkoxy-Substituted Naphthalene Sulfonyl Imidazoles
The closest structural analogs are 1-[(4-propoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole (CAS 1043689-26-4) and 1-[(4-butoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole (CAS 1043689-29-7) . These compounds differ only in the alkoxy chain length (ethoxy vs. propoxy/butoxy) on the naphthalene ring.
Key Differences:
- Steric Effects : Bulkier substituents (e.g., propoxy, butoxy) may hinder interactions with hydrophobic binding pockets compared to ethoxy.
- Synthetic Accessibility : Ethoxy derivatives may offer simpler synthesis due to the smaller size and lower steric demand during sulfonylation reactions.
| Compound Name | Alkoxy Group | Molecular Weight (g/mol) | logP* (Predicted) |
|---|---|---|---|
| 1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole | Ethoxy (C₂H₅O) | ~370.4 | ~3.5 |
| 1-[(4-Propoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole | Propoxy (C₃H₇O) | ~384.4 | ~4.0 |
| 1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole | Butoxy (C₄H₉O) | ~398.5 | ~4.5 |
*logP values estimated using fragment-based methods.
Phenyl-Sulfonyl Imidazoles with Varied Substituents
1-[[2,4,6-Tris(1-methylethyl)phenyl]sulfonyl]-1H-imidazole ()
This compound features a highly sterically hindered 2,4,6-triisopropylphenyl group. Unlike the ethoxynaphthalene derivative, its bulky substituents reduce reactivity and may limit biological activity due to poor target accessibility.
1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole ()
This analog has a substituted phenyl ring (ethoxy, isopropyl, methyl) instead of naphthalene. The ethyl and methyl groups on the imidazole enhance conformational rigidity. Key differences include:
- Electronic Effects : Ethoxy groups are electron-donating, whereas methyl/isopropyl substituents offer steric effects without significant electronic modulation.
Sulfonamide-Containing Imidazoles in Drug Design
Sulfonamide moieties are common in pharmaceuticals (e.g., sulfa drugs). For example:
- Ethyl 1H-imidazole-1-acetate (CAS 17450-34-9, ): Used in agrochemicals and materials science, this compound lacks the naphthalene system but shares the imidazole-sulfonamide core.
- 4-Hydroxybenzoic acid–1H-imidazole (): A simple imidazole derivative with hydrogen-bonding capacity, contrasting with the hydrophobic naphthalene group in the target compound.
Biological Activity
1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : C18H20N2O3S
- Molecular Weight : 342.43 g/mol
The structure includes an imidazole ring, which is known for its role in various biological processes, and a sulfonyl group that may contribute to its reactivity and interaction with biological targets.
Research indicates that compounds similar to this compound may interact with various biological pathways. The sulfonyl group is often involved in enzyme inhibition, while the imidazole moiety can participate in hydrogen bonding and coordination with metal ions.
Anticancer Properties
Recent studies have suggested that imidazole derivatives exhibit anticancer activity through the inhibition of specific signaling pathways associated with cell proliferation and survival. For instance, compounds with similar structures have shown to inhibit anti-apoptotic proteins like Bcl-2, leading to increased apoptosis in cancer cells .
Enzyme Inhibition
The sulfonyl group in this compound may act as a potent inhibitor for certain enzymes. For example, similar compounds have been documented to inhibit carbonic anhydrase and other sulfonamide-sensitive enzymes, which play crucial roles in physiological processes such as acid-base balance and fluid secretion .
Case Studies and Research Findings
Q & A
Basic: What are the standard synthetic routes for preparing 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole?
Methodological Answer:
The synthesis typically involves:
Imidazole Core Formation : A multi-step reaction starting with cyclization of 2-ethylimidazole precursors under acidic or basic conditions .
Sulfonation : Reaction of the imidazole derivative with 4-ethoxynaphthalene-1-sulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to prevent side reactions .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Key Validation : Confirm yield and purity via HPLC (>95%) and mass spectrometry (e.g., ESI-MS for molecular ion peak at m/z 385.1 [M+H]+) .
Basic: How can researchers characterize the structural integrity of this compound?
Methodological Answer:
Use a combination of:
- Spectroscopy :
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding with sulfonyl oxygen) .
Advanced: What experimental strategies address discrepancies in reported biological activity data for imidazole sulfonamides?
Methodological Answer:
Contradictions in bioactivity (e.g., antimicrobial IC50 variability) may arise from:
Assay Conditions : Standardize protocols (e.g., broth microdilution for MIC testing, consistent cell lines) .
Structural Confounders : Compare substituent effects (e.g., ethoxy vs. methyl groups on naphthalene) using SAR studies .
Data Normalization : Express activity relative to positive controls (e.g., fluconazole for antifungal assays) and account for solvent effects (DMSO ≤1% v/v) .
Case Study : A 2024 study resolved conflicting antifungal data by re-testing under anaerobic vs. aerobic conditions, revealing oxygen-dependent activity .
Advanced: How does the sulfonyl group influence the compound’s stability under physiological conditions?
Methodological Answer:
The sulfonyl moiety enhances stability but introduces pH sensitivity:
Hydrolytic Stability :
- Acidic Conditions (pH <3) : Sulfonyl-oxygen protonation leads to cleavage (t1/2 = 2–4 hrs at pH 2).
- Neutral/Basic Conditions (pH 7–9) : Stable for >48 hrs .
Thermal Stability : Degrades above 150°C (TGA onset at 152°C) .
Mitigation Strategy : Use enteric coatings for oral delivery or buffered formulations .
Advanced: What computational approaches predict the compound’s reactivity in novel reactions?
Methodological Answer:
DFT Calculations : Model electrophilic substitution at the imidazole C4/C5 positions (e.g., Fukui indices identify nucleophilic sites) .
Molecular Dynamics : Simulate interactions with biological targets (e.g., CYP450 enzymes) to predict metabolic pathways .
Retrosynthetic Analysis : Tools like Synthia™ suggest optimal routes for derivatization (e.g., introducing fluorophenyl groups via Suzuki coupling) .
Basic: What are the recommended storage conditions to maintain compound integrity?
Methodological Answer:
- Temperature : Store at –20°C in airtight, amber vials to prevent photodegradation.
- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the sulfonyl group.
- Stability Monitoring : Perform quarterly HPLC checks; discard if purity drops below 90% .
Advanced: How can researchers design derivatives to enhance target selectivity?
Methodological Answer:
Bioisosteric Replacement : Replace ethoxy with trifluoromethoxy to improve metabolic stability .
Fragment-Based Design : Attach moieties (e.g., 4-fluorophenyl) via click chemistry to modulate binding to kinase targets .
Pharmacophore Mapping : Align sulfonyl and imidazole groups with ATP-binding pockets in kinases (e.g., p38 MAPK) using docking studies .
Basic: What safety precautions are critical during handling?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats.
- Ventilation : Use fume hoods due to potential sulfonic acid byproduct release during synthesis.
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .
Advanced: What methodologies resolve spectral overlap in NMR characterization?
Methodological Answer:
2D NMR Techniques :
- HSQC : Correlate 1H-13C signals to distinguish overlapping aromatic protons.
- NOESY : Identify spatial proximity between ethyl and ethoxy groups .
Deuteration : Exchange labile protons (e.g., –NH) with D2O to simplify spectra .
Advanced: How can researchers validate off-target effects in biological assays?
Methodological Answer:
Counter-Screening : Test against unrelated enzymes (e.g., carbonic anhydrase) to rule out nonspecific sulfonamide inhibition .
CRISPR Knockout Models : Use gene-edited cell lines to confirm target-specific cytotoxicity (e.g., deplete EGFR in cancer cells) .
Proteomics : Perform LC-MS/MS profiling to identify unintended protein interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
